molecular formula C19H22Cl2O9 B12422968 Ciprofibrate-O-beta-glucuronide-d6

Ciprofibrate-O-beta-glucuronide-d6

Cat. No.: B12422968
M. Wt: 471.3 g/mol
InChI Key: GLUTXGWNWQGVOE-IVZMPOTASA-N
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Description

Ciprofibrate-O- is a synthetic active pharmaceutical ingredient belonging to the fibrate class of drugs. It is primarily used to treat dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Ciprofibrate-O- is known for its lipid-lowering properties, which help reduce levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) while increasing high-density lipoprotein (HDL) levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciprofibrate-O- can be synthesized through various methods. One environmentally-friendly method involves decarboxylating p-hydroxybenzaldehyde, followed by hydroxy group protection, cyclization, deprotection, and a Bargellini reaction . Another method includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis .

Industrial Production Methods

The industrial production of Ciprofibrate-O- typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, with high yields and minimal environmental impact. The use of protective groups and specific reaction conditions ensures the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Ciprofibrate-O- undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to ensure the stability of Ciprofibrate-O-.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives of Ciprofibrate-O- with modified functional groups .

Scientific Research Applications

Ciprofibrate-O- has a wide range of scientific research applications, including:

Mechanism of Action

Ciprofibrate-O- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of LDL and VLDL and increased levels of HDL. The molecular targets and pathways involved include the regulation of lipoprotein lipase and the enhancement of fatty acid oxidation .

Comparison with Similar Compounds

Similar Compounds

    Clofibrate: Another fibrate used to lower lipid levels.

    Fenofibrate: A fibrate with similar lipid-lowering properties.

    Gemfibrozil: A fibrate that also targets lipid metabolism.

Uniqueness of Ciprofibrate-O-

Ciprofibrate-O- is unique due to its high efficacy in reducing LDL and VLDL levels while significantly increasing HDL levels. Its specific activation of PPARα and the resulting gene expression changes make it a potent lipid-lowering agent with distinct advantages over other fibrates .

Properties

Molecular Formula

C19H22Cl2O9

Molecular Weight

471.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1/i1D3,2D3

InChI Key

GLUTXGWNWQGVOE-IVZMPOTASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C3CC3(Cl)Cl

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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